Deoxydihydroartemisinin Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Deoxydihydroartemisinin Acetate (DDHA) is an active pharmaceutical ingredient (API) derived from the sweet wormwood plant (Artemisia annua L.). It is an antimalarial drug used for the treatment of malaria. DDHA has a wide range of applications in the medical field, from the treatment of malaria to the synthesis of other drugs. In addition, it has been used in scientific research for its various biochemical and physiological effects.

Applications De Recherche Scientifique

Deoxydihydroartemisinin Acetate has been used in a variety of scientific research applications. It has been used in the synthesis of other drugs, such as artemisinin derivatives. It has also been used in the study of the biochemical and physiological effects of Deoxydihydroartemisinin Acetate. In addition, Deoxydihydroartemisinin Acetate has been used in the study of the mechanism of action of antimalarial drugs.

Mécanisme D'action

The mechanism of action of Deoxydihydroartemisinin Acetate is not fully understood. However, it is believed to act on the cell membrane of the malaria parasite by disrupting its permeability. This disruption of the cell membrane results in the leakage of essential cellular components, resulting in the death of the parasite.

Biochemical and Physiological Effects

Deoxydihydroartemisinin Acetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant effects. In addition, Deoxydihydroartemisinin Acetate has been found to have anti-tumor effects and has been used in the treatment of certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Deoxydihydroartemisinin Acetate in laboratory experiments has a number of advantages and limitations. One advantage is its availability. Deoxydihydroartemisinin Acetate is a readily available and inexpensive active pharmaceutical ingredient. In addition, it has a wide range of applications in the medical field. However, one limitation is that Deoxydihydroartemisinin Acetate is a highly potent drug and should be handled with caution.

Orientations Futures

There are a number of potential future directions for the use of Deoxydihydroartemisinin Acetate. One potential direction is the use of Deoxydihydroartemisinin Acetate in the treatment of other infectious diseases, such as HIV/AIDS. Another potential direction is the use of Deoxydihydroartemisinin Acetate in the development of new antimalarial drugs. Additionally, Deoxydihydroartemisinin Acetate could be used in the development of new drugs for the treatment of cancer. Finally, Deoxydihydroartemisinin Acetate could be used in the study of the mechanisms of action of other drugs.

Méthodes De Synthèse

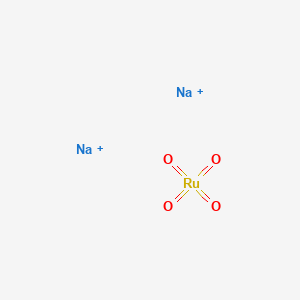

Deoxydihydroartemisinin Acetate is synthesized through a process called cyclization. This process involves the conversion of the artemisinin precursor into the active pharmaceutical ingredient. The cyclization process involves the reaction of artemisinic acid with a base, such as sodium hydroxide, to form a cyclic lactone structure. This cyclic lactone structure is then converted into the active pharmaceutical ingredient, Deoxydihydroartemisinin Acetate.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Deoxydihydroartemisinin Acetate involves the reduction of dihydroartemisinin to deoxydihydroartemisinin followed by acetylation of the hydroxyl group with acetic anhydride.", "Starting Materials": [ "Dihydroartemisinin", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Water" ], "Reaction": [ "Step 1: Dihydroartemisinin is dissolved in methanol and sodium borohydride is added slowly with stirring. The reaction mixture is stirred for several hours at room temperature until the reaction is complete.", "Step 2: The reaction mixture is filtered to remove the sodium borohydride and the solvent is evaporated under reduced pressure to obtain deoxydihydroartemisinin as a yellow solid.", "Step 3: Deoxydihydroartemisinin is dissolved in pyridine and acetic anhydride is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature until the reaction is complete.", "Step 4: The reaction mixture is poured into water and the resulting precipitate is filtered and washed with water to obtain Deoxydihydroartemisinin Acetate as a white solid." ] } | |

Numéro CAS |

90935-12-9 |

Nom du produit |

Deoxydihydroartemisinin Acetate |

Formule moléculaire |

C₁₇H₂₆O₅ |

Poids moléculaire |

310.39 |

Synonymes |

[2S-(2α,3β,3aα,6α,6aα,9α,10aβ,10bα)]-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol Acetate; (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol 2-Acetate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)